[(2S)-2-methylbutyl] heptanoate
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Overview
Description
. It is an ester formed from heptanoic acid and 2-methylbutanol. Esters like [(2S)-2-methylbutyl] heptanoate are known for their pleasant odors and are often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-methylbutyl] heptanoate typically involves the esterification reaction between heptanoic acid and 2-methylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The general reaction is as follows:
Heptanoic acid+2-methylbutanolH2SO4[(2S)-2-methylbutyl] heptanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-methylbutyl] heptanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to heptanoic acid and 2-methylbutanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Heptanoic acid and 2-methylbutanol.
Reduction: Heptanol and 2-methylbutanol.
Transesterification: New ester and alcohol.
Scientific Research Applications
[(2S)-2-methylbutyl] heptanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the fragrance and flavor industries for its pleasant odor and as a solvent in various chemical processes
Mechanism of Action
The mechanism by which [(2S)-2-methylbutyl] heptanoate exerts its effects depends on the specific application. In biological systems, esters like this compound can interact with cell membranes, altering their permeability and affecting cellular processes. The ester can also be hydrolyzed by esterases, releasing the parent alcohol and acid, which may have their own biological activities .
Comparison with Similar Compounds
[(2S)-2-methylbutyl] heptanoate can be compared with other esters of heptanoic acid, such as:
Ethyl heptanoate: Similar ester with ethyl group instead of 2-methylbutyl group.
Methyl heptanoate: Ester with a methyl group.
Butyl heptanoate: Ester with a butyl group.
These esters share similar chemical properties but differ in their physical properties, such as boiling points and solubility, due to the different alkyl groups attached to the ester functional group .
Conclusion
This compound is a versatile ester with applications in various fields, including chemistry, biology, medicine, and industry
Properties
CAS No. |
55195-33-0 |
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Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
[(2S)-2-methylbutyl] heptanoate |
InChI |
InChI=1S/C12H24O2/c1-4-6-7-8-9-12(13)14-10-11(3)5-2/h11H,4-10H2,1-3H3/t11-/m0/s1 |
InChI Key |
NEYFHTHRJVQMPA-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCC(=O)OC[C@@H](C)CC |
Canonical SMILES |
CCCCCCC(=O)OCC(C)CC |
Origin of Product |
United States |
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